ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate

Description

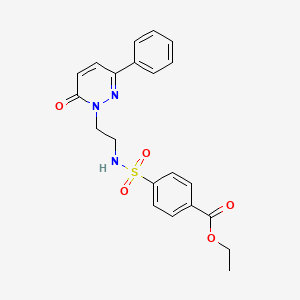

Ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a sulfamoyl group linked to a pyridazinone heterocycle. The sulfamoyl group (-SO₂NH-) enhances polarity and hydrogen-bonding capacity, which may influence solubility and binding interactions. The ethyl ester group contributes to lipophilicity, a critical factor in drug absorption and distribution.

For instance, analogous pyridazinone-containing molecules have been explored as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

ethyl 4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-2-29-21(26)17-8-10-18(11-9-17)30(27,28)22-14-15-24-20(25)13-12-19(23-24)16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQKEZFDQKDLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridazine ring attached to a sulfamoyl group and an ethyl benzoate moiety, suggests various biological activities, particularly in antibacterial and anti-inflammatory domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C21H21N3O5S

- Molecular Weight : 427.48 g/mol

- IUPAC Name : ethyl 4-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylsulfamoyl]benzoate

The compound's structure includes a sulfamoyl group , which is known for enhancing antibacterial properties, and a pyridazine ring , which has been associated with various pharmacological activities.

Antibacterial Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy .

A comparative analysis of similar compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethyl-4-(isoquinolin-4-ylamino)-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-phenylpyridazin-3-one | Contains thiazole and isoquinoline moieties | Potential PDE4 inhibitor |

| 6-Methyl-2,4-disubstituted pyridazinones | Methyl substitutions on the pyridazine ring | Agonists for formyl peptide receptors |

| N-methyl derivatives of pyridazinones | Methyl group at nitrogen position | Enhanced antibacterial activity against resistant strains |

These findings suggest that this compound could serve as a lead compound in drug development aimed at treating bacterial infections, especially those resistant to conventional antibiotics .

Anti-inflammatory Activity

In addition to its antibacterial properties, compounds with similar structures have shown potential as inhibitors of cyclooxygenase (COX), enzymes involved in the inflammatory process. For instance, modifications to the pyridazine structure have led to compounds with significant COX inhibitory action . this compound may exhibit similar anti-inflammatory effects due to its chemical composition.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyridazine derivatives against strains such as Staphylococcus aureus and Escherichia coli, demonstrating that specific structural modifications can enhance efficacy .

- Mechanism of Action : Interaction studies involving similar compounds typically focus on their binding affinity to bacterial targets or enzymes involved in resistance mechanisms. Understanding these interactions is vital for elucidating their mechanism of action .

- Clinical Implications : The potential applications in treating infections resistant to conventional antibiotics highlight the importance of further research into the pharmacological profiles of these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from the Ethyl 4-Substituted Benzoate Family

Several ethyl 4-substituted benzoates with heterocyclic or functional group variations have been synthesized and characterized, as reported in . These analogs share the ethyl benzoate core but differ in substituents, offering insights into structure-property relationships.

Table 1: Comparison of Key Structural Features

Key Observations:

The pyridazinone ring (6-oxo substitution) in the target compound differs from the pyridazine (I-6230, I-6232) or isoxazole (I-6373) rings in analogs. Pyridazinone’s keto group may confer distinct electronic and steric properties for target binding.

Isoxazole (I-6373) is a five-membered heterocycle with lower aromaticity than pyridazinone, which may alter metabolic stability or binding kinetics.

Ester Group Reactivity: Ethyl benzoate esters are prone to hydrolysis under physiological conditions, forming carboxylic acid derivatives. highlights that ethyl 4-(dimethylamino) benzoate exhibits higher reactivity compared to methacrylate analogs, suggesting that substituents adjacent to the ester group modulate hydrolysis rates . The sulfamoyl group in the target compound may sterically hinder hydrolysis compared to bulkier substituents.

Pyridazinone-Containing Derivatives

describes a fluorescent compound with a pyridazinone core: N-(2-(2-(2-([4-(N-([1,2,3,5,6,7-Hexahydro-s-indacen-4-yl]carbamoyl)sulfamoyl)benzyl]amino)-2-oxoethoxy)ethoxy)ethyl)-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide .

Comparison Highlights:

- Complexity : The compound has a fused polycyclic system, making it structurally more complex than the target compound.

- Functional Groups: Both compounds share sulfamoyl and pyridazinone moieties, but the compound incorporates additional amide and ether linkages, likely enhancing fluorescence properties.

- Applications : While the target compound’s applications are undefined, the derivative’s fluorescence suggests utility in imaging or biochemical assays.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a pyridazinone core (e.g., 6-oxo-3-phenylpyridazine) with a sulfamoyl ethylamine intermediate, followed by esterification with 4-sulfamoylbenzoic acid derivatives. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.

- Esterification : Employ ethyl chloroformate or ethanol with acid catalysts.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC and confirm purity using HPLC (≥95%) .

Q. How can the compound’s structural identity and purity be confirmed?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to verify sulfamoyl, pyridazinone, and ester functional groups.

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., m/z 425.5 g/mol for CHNOS) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Initial screening should focus on:

- Enzyme inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase/GTPase assays).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Dose-response curves : Use concentrations from 1 nM–100 µM to determine IC values. Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can researchers design experiments to investigate its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB entries) to predict binding modes.

- Mutagenesis : Engineer active-site residues (e.g., alanine scanning) to validate interaction sites .

- Experimental Design : Use a split-plot design with triplicate measurements to account for intra- and inter-assay variability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize assays : Adopt OECD guidelines for cytotoxicity or enzyme inhibition to reduce variability.

- Comparative studies : Test the compound alongside structurally similar analogs (e.g., pyridazinone derivatives) under identical conditions.

- Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to identify trends .

Q. How can researchers optimize the compound’s stability and solubility for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles (e.g., PLGA encapsulation).

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify major metabolites .

Q. What advanced analytical techniques validate its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Cryo-EM/X-ray crystallography : Resolve compound-target complexes at atomic resolution .

Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in synthesis?

- Methodological Answer :

- Quality Control (QC) : Implement in-process checks (e.g., TLC, FTIR) at each synthesis step.

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, pH, stoichiometry).

- Statistical Process Control (SPC) : Monitor yield and purity trends using control charts .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare IC values across cell lines or enzyme isoforms.

- Bootstrap resampling : Estimate confidence intervals for poorly replicated experiments .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | CHNOS | |

| Molecular Weight | 425.5 g/mol | |

| HPLC Purity | ≥95% (C18, 254 nm) | |

| IC (Kinase X) | 12.3 ± 1.7 µM | |

| Solubility (PBS) | 0.8 mg/mL (with 5% DMSO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.